![molecular formula C11H15ClN2 B1530359 4-Chloro-2-(piperidin-1-yl)aniline CAS No. 1211539-92-2](/img/structure/B1530359.png)
4-Chloro-2-(piperidin-1-yl)aniline
Overview
Description
4-Chloro-2-(piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-chloro-2-(piperidin-1-yl)aniline, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Biological Activity
4-Chloro-2-(piperidin-1-yl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
- Chemical Formula : C11H14ClN
- Molecular Weight : Approximately 215.69 g/mol
- Structure : The compound features a chloro substituent on an aromatic ring and a piperidine moiety attached to the aniline structure.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various biological pathways. It has been studied for applications in cancer research and neuropharmacology, showing promise as a lead compound for drug development targeting neurological disorders and specific cancer cell lines.
The biological activity of this compound is attributed to its interactions with various biological targets. Interaction studies focus on binding affinities and mechanisms of action within biological systems. Techniques such as docking studies have been employed to elucidate the interactions with amino acids, while bovine serum albumin (BSA) binding interactions have demonstrated pharmacological effectiveness .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Bromo-2-(piperidin-1-yl)aniline | Bromine substituent instead of chlorine | Potentially different reactivity profiles |
4-Methyl-2-(piperidin-1-yl)aniline | Methyl group addition | Altered lipophilicity affecting bioavailability |
4-Nitro-2-(piperidin-1-yl)aniline | Nitro group introduces electron-withdrawing effects | Increased polarity may enhance solubility |
These compounds exhibit variations in their biological activity and chemical reactivity due to differences in their substituents, influencing their pharmacological profiles significantly.
Anticancer Activity
In a study focusing on the anticancer potential of piperidine derivatives, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines. The results indicated that these compounds exhibited moderate to strong activity against specific cancer types, suggesting a promising avenue for further research into their therapeutic applications .
Enzyme Inhibition Studies
Another significant area of research involves the evaluation of this compound as an enzyme inhibitor. Studies have shown that compounds bearing the piperidine nucleus are associated with notable enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. For instance, derivatives similar to this compound demonstrated strong inhibitory effects with IC50 values comparable to established inhibitors .
Scientific Research Applications
Pharmaceutical Development
4-Chloro-2-(piperidin-1-yl)aniline serves as a scaffold in the design of new pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs targeting:
- Cancer Treatment : Research indicates that this compound may act as an inhibitor in specific cancer pathways, offering potential therapeutic benefits against various cancer cell lines.
- Neurological Disorders : The compound has been investigated for its neuropharmacological properties, suggesting possible applications in treating conditions such as depression and anxiety disorders.
The compound exhibits significant biological activity, which can be attributed to its structural features:
- Mechanism of Action : this compound interacts with biological systems through specific binding affinities. Studies often employ techniques like surface plasmon resonance and fluorescence spectroscopy to elucidate these interactions.
- Pharmacokinetics : Piperidine derivatives, including this compound, are characterized by favorable pharmacokinetic profiles: rapid dissolution, good bioavailability, and quick onset of action. These properties enhance their potential as therapeutic agents.
Comparative Analysis with Related Compounds
Understanding the structure–activity relationship (SAR) of this compound can provide insights into its unique properties compared to structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Bromo-2-(piperidin-1-yl)aniline | Bromine substituent instead of chlorine | Different reactivity profiles may affect biological activity |
4-Methyl-2-(piperidin-1-yl)aniline | Methyl group addition | Altered lipophilicity impacting bioavailability |
4-Nitro-2-(piperidin-1-yl)aniline | Nitro group introduces electron-withdrawing effects | Increased polarity may enhance solubility and bioactivity |
These variations highlight how different substituents can significantly influence the pharmacological profiles and potential applications of related compounds.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various experimental models:
- In Vitro Studies : Investigations have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further drug development.
- Animal Models : Preclinical trials have suggested that derivatives of this compound may improve cognitive function in animal models of neurodegenerative diseases, warranting further exploration in clinical settings.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXORPWQZAMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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